molecular formula C8H13N3 B15305085 6-Amino-3-pyridinepropanamine

6-Amino-3-pyridinepropanamine

Cat. No.: B15305085
M. Wt: 151.21 g/mol
InChI Key: VKXKNPAOVYUURI-UHFFFAOYSA-N
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Description

6-Amino-3-pyridinepropanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring an amino group at the 6th position and a propanamine chain at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-pyridinepropanamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative with an appropriate amine. For instance, starting with 3-bromopyridine, a nucleophilic substitution reaction with 3-aminopropylamine under controlled conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-pyridinepropanamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-3-pyridinepropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-3-pyridinepropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to potential therapeutic effects.

Comparison with Similar Compounds

    3-Aminopyridine: Similar structure but lacks the propanamine chain.

    6-Amino-3-methylpyrimidinone: Contains a pyrimidine ring instead of pyridine.

    6-Amino-1,3-dimethyluracil: Features a uracil ring with amino and methyl groups.

Uniqueness: 6-Amino-3-pyridinepropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-(3-aminopropyl)pyridin-2-amine

InChI

InChI=1S/C8H13N3/c9-5-1-2-7-3-4-8(10)11-6-7/h3-4,6H,1-2,5,9H2,(H2,10,11)

InChI Key

VKXKNPAOVYUURI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCN)N

Origin of Product

United States

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